![molecular formula C26H34N4O2 B2398627 N-(4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide CAS No. 922092-51-1](/img/structure/B2398627.png)
N-(4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide is a useful research compound. Its molecular formula is C26H34N4O2 and its molecular weight is 434.584. The purity is usually 95%.
BenchChem offers high-quality N-(4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Studies on the development of new anticonvulsants have led to the synthesis of N-substituted 1,2,3,4-tetrahydroisoquinolines. Derivatives evaluated against audiogenic seizures in mice revealed that specific compounds, such as the 1-(4'-bromophenyl)-6,7-dimethoxy-2-(piperidin-1-ylacetyl) derivative, displayed high potency comparable to talampanel, a noncompetitive AMPA receptor modulator in clinical trials as an anticonvulsant agent. These findings indicate the potential of certain tetrahydroisoquinoline derivatives as effective anticonvulsants through noncompetitive AMPA receptor modulation (Gitto et al., 2006).
Platelet Antiaggregating Activity
Research into the synthesis of various N-acyl-N-phenyl-1-pyrrolidine-, 1-piperidine-, and other derivatives has shown that specific compounds, particularly phenothiazine acylthioureas, possess platelet antiaggregating activity in vitro. These activities are superior or comparable to those of acetylsalicylic acid, indicating the therapeutic potential of these compounds in preventing blood clots and associated disorders (Ranise et al., 1991).
Antihypertensive Activity
A series of piperidine derivatives with a quinazoline ring system were synthesized and tested for antihypertensive activity. Among these, certain compounds produced significant hypotension in the spontaneously hypertensive rat model, suggesting their potential use as antihypertensive agents (Takai et al., 1986).
Antitumor Activity
The exploration of 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines, previously known as PAF receptor antagonists, for potential antitumor activity has identified several compounds with very good cytotoxicity against tumor cell lines. One particular compound was more effective than the clinical cytostatic agent edelfosine in oral mouse Meth A fibrosarcoma assay, highlighting its antitumor efficacy and potential for further development in cancer treatment (Houlihan et al., 1995).
Opioid Receptor Antagonism
N-Substituted cis-4a-(3-hydroxyphenyl)-8a-methyloctahydroisoquinolines were designed and synthesized as opioid receptor pure antagonists. Evaluation in vitro functional assays demonstrated that these compounds acted as opioid receptor pure antagonists, with one compound showing significant potency and selectivity at the kappa opioid receptor. This suggests potential applications in treating opioid-related disorders (Carroll et al., 2005).
Eigenschaften
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]-N'-(4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O2/c1-19-8-11-22(12-9-19)28-26(32)25(31)27-18-24(30-15-4-3-5-16-30)21-10-13-23-20(17-21)7-6-14-29(23)2/h8-13,17,24H,3-7,14-16,18H2,1-2H3,(H,27,31)(H,28,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTRWXIQSVTLDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,3S,4S)-3-(Difluoromethoxymethyl)-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2398546.png)
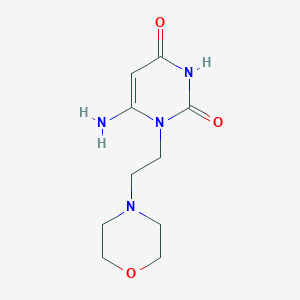
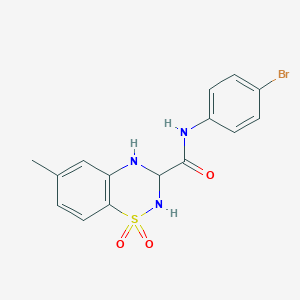
![6-Bromo-2,2-difluoro-spiro[3.3]heptane](/img/structure/B2398552.png)
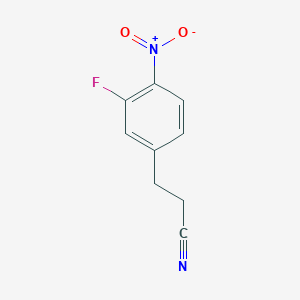
![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/no-structure.png)
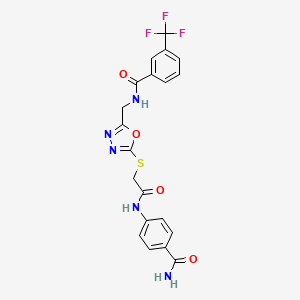
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-phenoxypropanamide](/img/structure/B2398561.png)
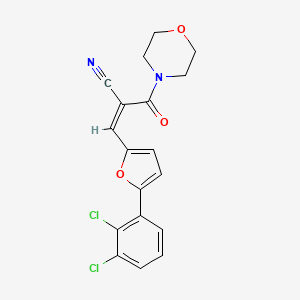
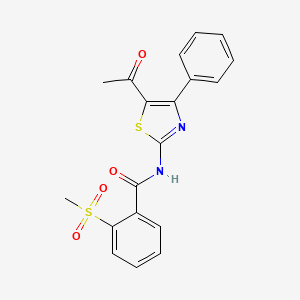
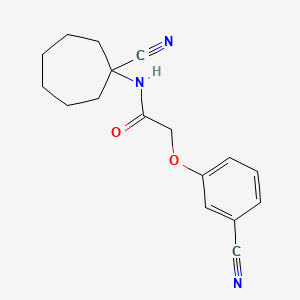
![2-(2-chlorophenyl)-5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2398566.png)
